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Compound of Interest |

Compound Name: 3-(4-Chlorophenoxy)azetidine

CAS No.: 753445-45-3

Cat. No.: B1322565

\ J

Technical Monograph: 3-(4-Chlorophenoxy)azetidine as a High-Value Scaffold

Executive Summary 3-(4-Chlorophenoxy)azetidine (CoH10CINO) represents a critical
fragment in modern medicinal chemistry, serving as a conformationally restricted bioisostere for
flexible aryloxy-ethylamines.[1] By constraining the ether linkage within a four-membered
azetidine ring, this scaffold offers researchers a tool to modulate lipophilicity (LogP), reduce
metabolic liability, and rigidly define vectors for receptor binding. This guide provides a
definitive technical profile, synthesizing physicochemical data, validated synthetic protocols,
and analytical fingerprints for drug development applications.

Physicochemical Architecture

The molecular weight of 3-(4-Chlorophenoxy)azetidine is not a singular value but a
distribution defined by the natural abundance of chlorine isotopes. For high-resolution mass
spectrometry (HRMS) and stoichiometry calculations, the distinction between monoisotopic
mass and average weight is critical.

Molecular Weight & Isotopic Distribution
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Parameter Value Technical Context
Formula CoH10CINO Core scaffold (Free Base)
Used for molarity calculations
Average MW 183.64 g/mol ) )
in synthesis.[2]
] ) Based on 3°Cl (75.78%).[1]
Monoisotopic Mass 183.0451 Da ) ]
The primary peak in MS.[1]
Based on 37Cl (24.22%).[1]
M+2 Mass 185.0421 Da The secondary isotope peak.
[1]
_ Diagnostic signature for
Isotopic Pattern 3:1 (M : M+2)

chlorinated fragments.[1]

Key Properties for Lead Optimization

e Lipophilicity (cLogP): ~1.9. The azetidine ring lowers LogP compared to piperidine or
pyrrolidine analogs, improving aqueous solubility.[1]

e pKa (Calculated): ~9.2-9.5 (Azetidine NH).[1] The electron-withdrawing phenoxy group at
the 3-position inductively lowers the basicity of the ring nitrogen compared to unsubstituted
azetidine (pKa ~11.3), potentially improving bioavailability by increasing the fraction of
neutral species at physiological pH.

« Topological Polar Surface Area (TPSA): ~21 A2 (Ether O + Amine NH).[1]

Synthetic Architecture

The synthesis of 3-(4-Chlorophenoxy)azetidine requires navigating the ring strain of the four-
membered heterocycle. Direct nucleophilic displacement on an unprotected azetidine is prone

to ring-opening polymerization.[1] The industry-standard protocol utilizes a Mitsunobu inversion
strategy on an N-protected 3-hydroxyazetidine.[1]

Validated Synthetic Workflow
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The following pathway ensures the integrity of the azetidine ring while installing the ether
linkage.

Mitsunobu Coupling
N-Boc-3-hydroxyazetidine DEAD, PPh3, THF

(Starting Material) 0°C to RT, 12h Deprotection

TFA/DCM (1:4) Target:

Intermediate: RT, 2h -
T —»’ - -
—p N-Boc-3-(4-chlorophenoxy)azetidine AT B Rl

(TFA Salt or Free Base)

4-Chlorophenol
(Nucleophile)

Click to download full resolution via product page

Figure 1: Strategic synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Detailed Experimental Protocol

Step 1: Mitsunobu Coupling

o Causality: The Mitsunobu reaction is chosen over direct SN2 displacement of a mesylate
because it proceeds under neutral conditions, minimizing the risk of azetidine ring opening or
elimination to the enamine.

o Reagents:tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv), 4-Chlorophenol (1.1
equiv), Triphenylphosphine (PPhs, 1.2 equiv), Diethyl azodicarboxylate (DEAD, 1.2 equiv).

e Procedure:

o

Dissolve N-Boc-3-hydroxyazetidine, 4-chlorophenol, and PPhs in anhydrous THF (0.1 M
concentration) under N2 atmosphere.

[e]

Cool to 0°C to suppress side reactions.

o

Add DEAD dropwise over 15 minutes.[1] The exothermic nature requires controlled
addition to maintain selectivity.[1]

o

Warm to room temperature and stir for 12—16 hours.
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o Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the polar
alcohol spot and appearance of a less polar UV-active spot confirms coupling.

Step 2: N-Boc Deprotection

o Causality: Trifluoroacetic acid (TFA) is preferred over HCI/Dioxane if the ether linkage is
acid-sensitive, though the aryl ether is generally robust. TFA provides a clean cleavage of the
carbamate.[1]

e Procedure:

o

Dissolve the intermediate in Dichloromethane (DCM).[1]

[¢]

Add TFA (20% v/v).[1] Evolution of CO2 gas confirms deprotection.[1]

Stir at RT for 2 hours.

[¢]

[e]

Workup: Concentrate in vacuo. For the free base, partition between DCM and saturated
agueous NaHCOs.[1] Dry organic layer over Na2S0Oa.[1]

Analytical Validation (MS & NMR)

Confirming the identity of 3-(4-Chlorophenoxy)azetidine requires specific attention to the
chlorine isotope pattern.

Mass Spectrometry Fingerprint

In LC-MS (ESI+), the molecule will ionize primarily as [M+H]*.
o Base Peak (m/z 184.05): Corresponds to the 3>Cl isotopologue protonated ion.[1]
 |sotope Peak (m/z 186.05): Corresponds to the 3’Cl isotopologue.[1][3]

» Validation Rule: The intensity of the 186 peak must be approximately 33% (1/3) of the 184
peak. Any deviation suggests contamination with a non-chlorinated species or a dichloro-
impurity.[1]

'H NMR Interpretation (DMSO-de)
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Aromatic Region: Two doublets (integration 2H each) around 6.9-7.4 ppm, characteristic of a
para-substituted benzene ring (AA'BB' system).

Ether Methine (H-3): A multiplet/quintet around 4.9-5.1 ppm.[1] This shift is diagnostic of the
proton geminal to the phenoxy group.[1]

Azetidine Ring Protons (H-2, H-4): Two sets of multiplets around 3.8—4.4 ppm.[1] Due to the
ring puckering and the substituent, these protons often appear as complex patterns rather
than simple triplets.[1]

Medicinal Chemistry Applications
Bioisosterism & Fragment Design

3-(4-Chlorophenoxy)azetidine acts as a rigidified analog of 2-(4-chlorophenoxy)ethanamine.

[1]

Vector Control: The azetidine ring locks the C-O-C-C-N torsion angle, potentially reducing
the entropic penalty of binding to a target protein (e.g., GPCRs like Dopamine D2 or
Serotonin 5-HT receptors).

Metabolic Stability: The 4-membered ring is generally less susceptible to oxidative
metabolism (P450) at the alpha-carbon compared to the flexible ethylamine chain or larger
piperidine rings.

Handling & Stability

Storage: Store as the Hydrochloride (HCI) or Trifluoroacetate (TFA) salt at -20°C. The free
base is a secondary amine and can absorb CO:z from the air (carbamate formation) or
undergo slow oxidation.

Reactivity: The azetidine ring is strained (~26 kcal/mol).[1] Avoid strong Lewis acids or
extreme heat (>100°C) which can trigger ring-opening to the corresponding homo-allylic
amine derivatives.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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